4-[(6-Amino-4-hydroxypyrimidin-2-ylthio)methyl]phenyl phenyl ketone
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Overview
Description
“4-[(6-Amino-4-hydroxypyrimidin-2-ylthio)methyl]phenyl phenyl ketone” is a chemical compound. Unfortunately, there’s limited information available about this specific compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the available resources .
Scientific Research Applications
Synthesis and Biological Activities
4-[(6-Amino-4-hydroxypyrimidin-2-ylthio)methyl]phenyl phenyl ketone and its derivatives have been explored extensively for their potential in various scientific research areas, particularly focusing on their synthesis and biological activities. Research has shown the synthesis of novel compounds from α,β-unsaturated ketones, including derivatives of quinoline-pyrimidine hybrid compounds. These synthesized compounds have been evaluated for their cytotoxicity against cancer cell lines such as human hepatocellular carcinoma HepG2 and squamous cell carcinoma KB. Compounds from these syntheses showed significant cytotoxic activity, with certain derivatives exhibiting potent effects against these cancer lines. The studies also investigated the ADMET properties, indicating drug-likeness behavior for some compounds and highlighted potential mechanisms of action through molecular docking studies (Toan, Thanh, Truong, & Van, 2020).
Chemical and Structural Analysis
In addition to biological activities, the chemical synthesis and structural characterization of related pyrimidine derivatives have been a focal point of research. Studies involving the synthesis of 6-formylpterin and other pyrimidine derivatives emphasize the chemical versatility and potential applications of these compounds in various scientific domains. The research in this area often includes detailed spectroscopic analysis, such as NMR, IR, and MS, to elucidate the structures and properties of synthesized compounds, contributing to a better understanding of their potential applications (Zav’yalov & Zavozin, 1978).
Antimicrobial and Antioxidant Activities
Furthermore, the exploration of antimicrobial and antioxidant activities of pyrimidine derivatives showcases their potential in addressing global health challenges. For instance, certain S-triazine-based chalcones and their derivatives, synthesized from pyrimidine compounds, have demonstrated potent antimicrobial properties. These findings support the potential of pyrimidine derivatives in developing new antimicrobial agents, contributing to the fight against resistant bacterial strains (Solankee, Kapadia, Cirić, Soković, Doytchinova, & Geronikaki, 2010).
Anticancer Research
The anticancer potential of 6-amino-4-hydroxy-2-thiopyrimidine complexes has also been a significant area of investigation, with studies focusing on the synthesis and characterization of new complexes. These studies assess their efficacy against cancer cell lines, such as the human breast cancer MDA-MB231 line, revealing some complexes' high efficacy. This research highlights the potential of pyrimidine derivatives in developing novel anticancer therapeutics (Elsayed, Jean-Claude, Butler, & Mostafa, 2012).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-amino-2-[(4-benzoylphenyl)methylsulfanyl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c19-15-10-16(22)21-18(20-15)24-11-12-6-8-14(9-7-12)17(23)13-4-2-1-3-5-13/h1-10H,11H2,(H3,19,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTKMDGATHWBMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CSC3=NC(=CC(=O)N3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.